(2,5-Dibromo-3-methoxyphenyl)methanol
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Overview
Description
(2,5-Dibromo-3-methoxyphenyl)methanol: is an organic compound characterized by the presence of bromine and methoxy groups on a phenyl ring, with a methanol group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by starting with 3-methoxyphenol, followed by bromination at the 2 and 5 positions of the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.
Reduction of Brominated Methoxybenzene: Another method involves the reduction of 2,5-dibromo-3-methoxybenzene to introduce the methanol group.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reactants are added in stages, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
(2,5-Dibromo-3-methoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can lead to the formation of the corresponding diol or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Diols, other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(2,5-Dibromo-3-methoxyphenyl)methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the effects of brominated compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(2,5-Dibromo-3-methoxyphenyl)methanol: can be compared with other similar compounds such as (2,4-Dibromo-5-methoxyphenyl)methanol and (2,5-Dibromo-4-methoxyphenyl)methanol . The uniqueness of this compound lies in the specific positions of the bromine and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Comparison with Similar Compounds
(2,4-Dibromo-5-methoxyphenyl)methanol
(2,5-Dibromo-4-methoxyphenyl)methanol
(2,6-Dibromo-3-methoxyphenyl)methanol
(2,5-Dibromo-3-methoxyphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,5-dibromo-3-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSYIWQCRIDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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